molecular formula C14H18N4 B6644113 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine

3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine

Cat. No.: B6644113
M. Wt: 242.32 g/mol
InChI Key: RXJQXGXXNHKQFH-UHFFFAOYSA-N
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Description

3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole-containing compounds are known for their broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-containing compounds typically involves the formation of the imidazole ring through various methods. One common approach is the reaction of glyoxal with ammonia, which was the first synthesis method for imidazole . Other methods include the use of different starting materials and catalysts to achieve the desired product. The specific synthetic route for 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine would involve the appropriate selection of reagents and conditions to form the imidazole ring and attach it to the indene-diamine structure.

Industrial Production Methods

Industrial production of imidazole-containing compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents like dimethyl carbonate for substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-alkylation of imidazole can produce N-alkylimidazoles, which have various applications in organic synthesis .

Mechanism of Action

The mechanism of action of 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules, such as:

Uniqueness

3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine is unique due to its specific structure, which combines the imidazole ring with an indene-diamine moiety. This unique structure may confer distinct chemical and biological properties compared to other imidazole-containing compounds .

Properties

IUPAC Name

3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-13-9-14(12-4-2-1-3-11(12)13)17-6-8-18-7-5-16-10-18/h1-5,7,10,13-14,17H,6,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJQXGXXNHKQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1NCCN3C=CN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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